5,5-dimethylpiperidine-2,4-dione
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Overview
Description
5,5-Dimethylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a piperidine ring substituted with two methyl groups at the 5-position and carbonyl groups at the 2- and 4-positions. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 5,5-dimethylpiperidine-2,4-dione, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their broad range of bioactivities .
Result of Action
Piperidine derivatives are known to exhibit a broad range of bioactivities, including antibiotic, antitumor, antifungal, and antiviral effects . The specific effects of this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired piperidine dione . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methyl groups and carbonyl positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and other functionalized compounds that can be further utilized in chemical synthesis and pharmaceutical development .
Scientific Research Applications
5,5-Dimethylpiperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the methyl and carbonyl substitutions.
2,4-Piperidinedione: Lacks the methyl groups at the 5-position.
5-Methylpiperidine-2,4-dione: Contains only one methyl group at the 5-position
Uniqueness
5,5-Dimethylpiperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other piperidine derivatives may not be as effective .
Properties
CAS No. |
118263-81-3 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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